Dynasore hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynasore hydrate is a small molecule GTPase inhibitor that targets dynamin-1, dynamin-2, and Drp1 (mitochondrial). It is known for its ability to block dynamin-dependent endocytosis and the scission of endocytic vesicles. This compound has a molecular formula of C18H14N2O4 · xH2O and a molecular weight of 322.31 (anhydrous basis) .
Mechanism of Action
Target of Action
Dynasore hydrate primarily targets dynamin , a GTPase protein . Dynamin plays an essential role in membrane fission during clathrin-mediated endocytosis in eukaryotic cells . It is involved in the formation and detachment of clathrin-coated pits from the membrane during endocytosis .
Mode of Action
This compound acts as a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . This inhibition prevents endocytosis, blocking the formation of clathrin-coated vesicles . This compound also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .
Biochemical Pathways
This compound affects the endocytic pathway by inhibiting dynamin, which is crucial for the invagination of the plasma membrane to form clathrin-coated pits . This process regulates fundamental cellular processes, including the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients . This compound also impacts the cholesterol regulation pathway by reducing labile cholesterol in the plasma membrane .
Pharmacokinetics
It is known that this compound is soluble in dmso , which could potentially influence its absorption and distribution in the body
Result of Action
The inhibition of dynamin by this compound prevents clathrin-coated endocytosis, including the internalization of LDL receptors in the plasma membrane . It also inhibits the vesicular H±ATPase, which is involved in cholesterol recycling from endosomes back to the plasma membrane . These actions lead to a reduction in labile cholesterol in the plasma membrane and a disruption of lipid raft organization .
Action Environment
It is known that this compound should be stored at -20°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
Dynasore hydrate interacts with several enzymes and proteins. It inhibits the GTPase activity of dynamin I, dynamin II, dynamin-related protein 1, and mitochondrial dynamin . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways .
Cellular Effects
This compound has various effects on cells. It lowers labile cholesterol in the plasma membrane and distorts lipid raft organization . It also exhibits pleotropic effects on herpes simplex virus (HSV)-1 and HSV-2 infection, hindering viral entry, trafficking of viral proteins, and capsid formation . In addition, it has been shown to decrease S. flexneri-induced HeLa cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the GTPase activity of dynamin, which prevents endocytosis . This inhibition is rapid and reversible . It also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .
Temporal Effects in Laboratory Settings
This compound provides rapid and reversible inhibition of dynamin-dependent endocytosis, which is effective in cells from several species . In addition to inhibition of the GTPase of dynamin, dynasore has wider effects on cellular cholesterol, lipid rafts, and actin . The effects of this compound on cells can be reversed in approximately 20 minutes .
Metabolic Pathways
It is known to affect the regulation of cholesterol in plasma membranes .
Transport and Distribution
This compound is known to affect the transport and distribution of cholesterol within cells . It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization .
Subcellular Localization
It is known to affect the localization of cholesterol within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Dynasore hydrate is synthesized through a series of chemical reactions involving 3-hydroxy-naphthalene-2-carboxylic acid and 3,4-dihydroxy-benzylidene-hydrazide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol. The compound is usually supplied as a lyophilized powder and can be reconstituted in DMSO for use .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in controlled laboratory settings. The production involves stringent quality control measures to ensure high purity levels, typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions
Dynasore hydrate primarily undergoes reactions involving its functional groups, such as oxidation and reduction. It is also involved in substitution reactions due to the presence of hydroxyl and carboxyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are often carried out in solvents like DMSO and ethanol under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Dynasore hydrate has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of GTPase activity in various biochemical pathways.
Biology: Employed in the study of endocytosis and membrane trafficking.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Comparison with Similar Compounds
Similar Compounds
Pitstop 2: Another dynamin inhibitor that blocks clathrin-mediated endocytosis.
Chlorpromazine: An antipsychotic drug that also inhibits clathrin-mediated endocytosis.
Methyl-β-cyclodextrin: Used to disrupt lipid rafts by extracting cholesterol from membranes.
Uniqueness
Dynasore hydrate is unique in its ability to inhibit multiple dynamin isoforms (dynamin-1, dynamin-2, and Drp1) and its reversible, noncompetitive inhibition mechanism. This makes it a valuable tool for studying various cellular processes and potential therapeutic applications .
Properties
CAS No. |
1202867-00-2 |
---|---|
Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate |
InChI |
InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2 |
InChI Key |
FKWZHQSDBMSHTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.